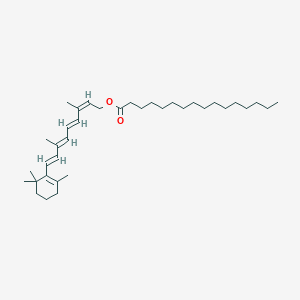
13-cis-Retinyl hexadecanoate
Overview
Description
13-cis-Retinyl hexadecanoate is a retinyl ester obtained by formal condensation of the carboxy group of hexadecanoic acid with the hydroxy group of 13-cis-retinol .
Synthesis Analysis
The synthesis of this compound involves the use of diacylglycerol and fatty acyl CoA as substrates. The reaction proceeds in the forward direction .Molecular Structure Analysis
The molecular structure of this compound is derived from 13-cis-retinol . It is converted from all-trans retinyl ester exclusively to 13-cis retinol .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented .Scientific Research Applications
Retinoid Activity in Acne Treatment
13-cis-Retinyl hexadecanoate, known for its application in dermatology, undergoes intracellular conversion to all-trans retinoic acid, influencing gene expression in sebocytes by binding to nuclear retinoic acid receptors. This process allows for high intracellular accumulation of the active metabolite, making it a potent molecule for acne treatment. Its ability to modulate leukotriene B4, a key player in acne-related inflammation, highlights its importance in developing future acne therapies (Zouboulis, 2001).
Cancer Therapy Applications
This compound has shown efficacy in cancer therapy, particularly in acute promyelocytic leukemia (APL), where it induces differentiation and/or growth inhibition in tumor cells. Its effects are mediated through specific nuclear receptors, underscoring the potential of retinoids in oncological treatments. The combination of 13-cis-retinoic acid with other agents, such as interferon alpha, has demonstrated high objective response rates in squamous cell carcinomas, suggesting a broader application spectrum in cancer therapy (Smith et al., 1992).
Neuroblastoma Cell Differentiation
The differentiation and proliferation of neuroblastoma cells in response to 13-cis-retinoic acid, and its comparison with other isomers like 9-cis and all-trans retinoic acid, indicate its potential in neuroblastoma treatment. The differential effects of these isomers on neuroblastoma differentiation and the possible mechanisms of action through retinoic acid receptors (RARs) and retinoid X receptors (RXRs) open new avenues for targeted cancer therapies (Redfern et al., 1995).
Cancer-Preventive Potential
An international evaluation by the International Agency for Research on Cancer (IARC) assessed the cancer-preventive potential of various retinoids, including 13-cis-retinoic acid. The findings suggested that while some retinoids are promising, 13-cis-retinoic acid's application is limited by its toxicity, inefficacy, or potential to enhance cancer occurrence, emphasizing the need for more research to identify suitable candidates for chemoprevention (Miller et al., 2000).
Safety and Hazards
Future Directions
Research on retinoids, including 13-cis-Retinyl hexadecanoate, is ongoing. Current studies are focusing on the role of the retinoic acid pathway in cancer prevention and treatment . Future research directions include the exploration of ways to target the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes .
Mechanism of Action
Target of Action
13-cis-Vitamin A palmitate, also known as 13-cis-Retinyl hexadecanoate, is a 13-cis isomer formed by vitamin A palmitate . The primary target of this compound is the human endogenous metabolite . This compound has a biological activity of 75% of all-trans-vitamin A palmitate, the most biologically active form of vitamin A .
Mode of Action
The mode of action of 13-cis-Vitamin A palmitate involves its conversion in the retina to the 11-cis-isomer of retinaldehyde or 11-cis-retinal . This compound functions in the retina in the transduction of light into the neural signals necessary for vision . While attached to opsin in rhodopsin, 11-cis-retinal is isomerized to all-trans-retinal .
Biochemical Pathways
The biochemical pathways affected by 13-cis-Vitamin A palmitate involve the metabolic functioning of the retina, the growth of bone, reproduction, and the immune response . Dietary vitamin A is derived from a variety of carotenoids found in plants . It is enriched in the liver, egg yolks, and the fat component of dairy products .
Pharmacokinetics
The pharmacokinetics of 13-cis-Vitamin A palmitate involves its absorption from the proximal small intestine, which requires dietary fat . The body’s homeostatic mechanisms aim to maintain steady levels of plasma retinol and retinoic acid, which in turn assure a well-regulated exposure of extrahepatic tissues to these molecules .
Result of Action
The result of the action of 13-cis-Vitamin A palmitate involves its role in promoting cell differentiation . It generally slows the rate of the cell cycle and induces immature and transformed cells to differentiate toward a more mature phenotype . It also plays a crucial role in maintaining epithelium and mucus secretion in humans and higher animals .
Action Environment
The action environment of 13-cis-Vitamin A palmitate is influenced by various factors. For instance, the stability of vitamin A is affected by light, heat, oxygen, moisture, and pH . Moreover, the concentration of each vitamin form is calculated by comparison with standards of known concentration . The method of determination was evaluated for linearity, precision, and accuracy using a selection of matrixes, including milk-based, soy-based, and hydrolyzed protein, as well as high- and low-fat products .
properties
IUPAC Name |
[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQUTWHTHXGQB-ILAPVCSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




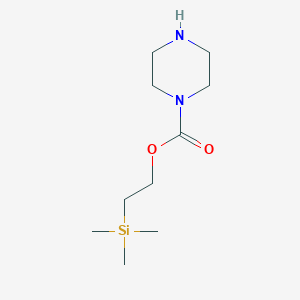
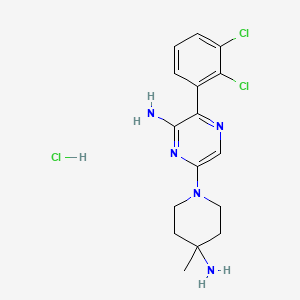
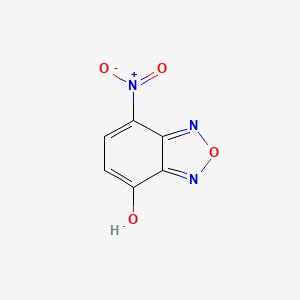
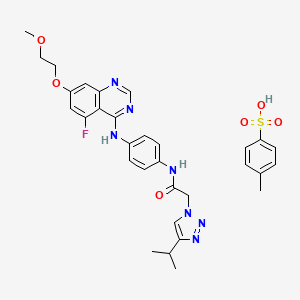

![4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine](/img/structure/B3182180.png)
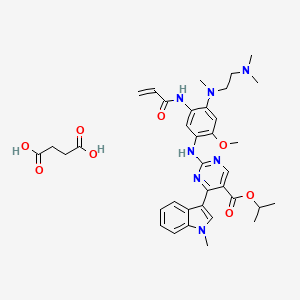

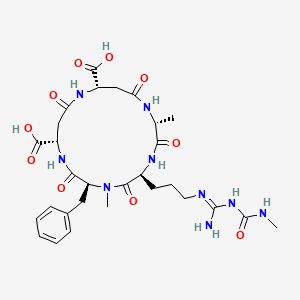
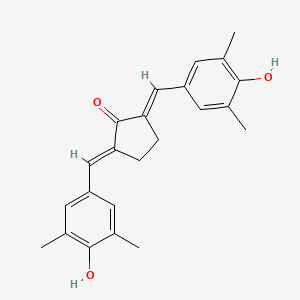

![N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B3182220.png)
